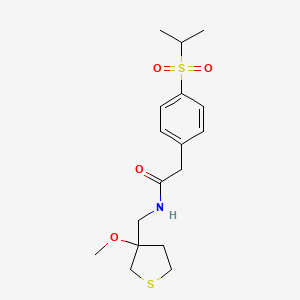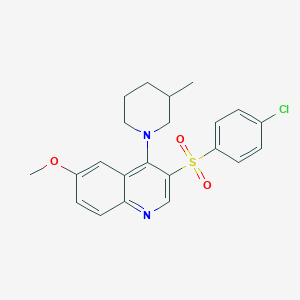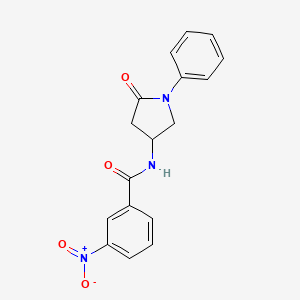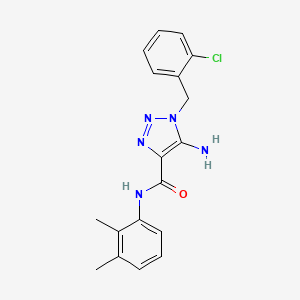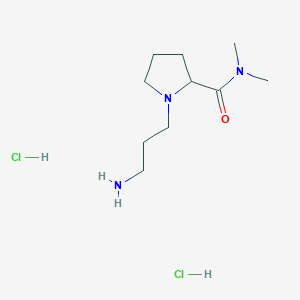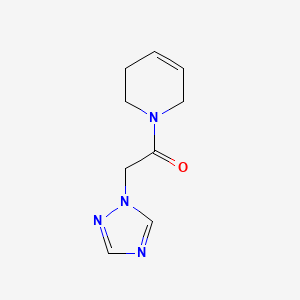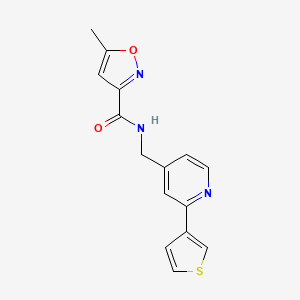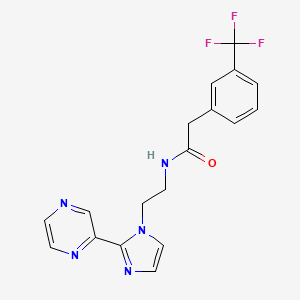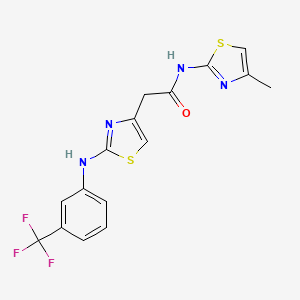
N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H13F3N4OS2 and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has investigated thiazole derivatives, including structures similar to N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, for their anticancer properties. For instance, thiazole compounds have been synthesized and evaluated for their selective cytotoxicity against human lung adenocarcinoma cells, with some derivatives showing promising results in inducing apoptosis in cancer cells compared to standard treatments like cisplatin (Evren et al., 2019).
Antimicrobial Activity
Another area of application is in antimicrobial activity, where thiazole derivatives have been synthesized and tested against various bacterial and fungal strains. These studies highlight the potential of such compounds as antibacterial and antifungal agents. For example, novel thiazolidin-4-one derivatives have been evaluated for their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones (Baviskar et al., 2013).
Antitumor and Antibacterial Evaluation
Further studies have synthesized benzothiazole derivatives bearing different heterocyclic rings and evaluated them for their antitumor activity, demonstrating considerable anticancer activity against various cancer cell lines. This suggests a broad spectrum of potential applications in cancer therapy (Yurttaş et al., 2015). Additionally, N-phenylacetamide derivatives containing arylthiazole moieties have been designed and synthesized, showing promising in vitro antibacterial activities against specific bacterial strains, pointing to their use in developing new antibacterial agents (Lu et al., 2020).
Optoelectronic Properties
The optoelectronic properties of thiazole-based compounds have also been explored, with research focusing on the synthesis and characterization of thiazole-containing monomers for their potential application in conducting polymers and optoelectronic devices. These studies highlight the versatility of thiazole derivatives in various scientific and industrial applications (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS2/c1-9-7-25-14(20-9)23-13(24)6-12-8-26-15(22-12)21-11-4-2-3-10(5-11)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,21,22)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWQNYMWDBBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

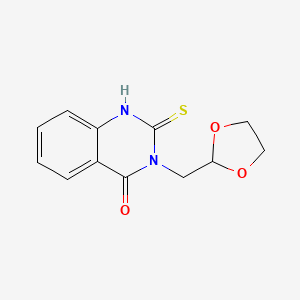
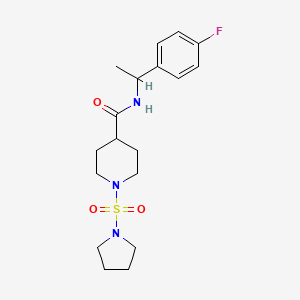
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)
![[1-Methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2831388.png)
